1-Bromo-4-(trifluoromethyl)naphthalene

Description

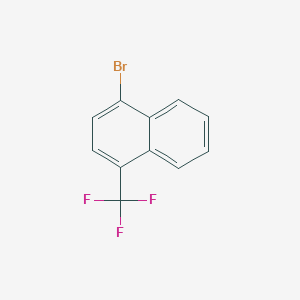

1-Bromo-4-(trifluoromethyl)naphthalene is a halogenated naphthalene derivative featuring a bromine atom at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position. This compound is synthesized via palladium-catalyzed cyanation reactions, as described in a general procedure using 4-bromonaphthalene boronic acid and isobutyronitrile, yielding a colorless oil with 62% efficiency . Its structure is confirmed by ¹H NMR (δ 8.43–7.63 ppm, CDCl₃) and mass spectrometry . The trifluoromethyl group imparts significant electron-withdrawing effects, influencing both reactivity and physical properties, making it valuable in cross-coupling reactions and materials science .

Properties

Molecular Formula |

C11H6BrF3 |

|---|---|

Molecular Weight |

275.06 g/mol |

IUPAC Name |

1-bromo-4-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C11H6BrF3/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H |

InChI Key |

YTHHXZDZDISIFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethyl)naphthalene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.

Reduction Reactions: The compound can be reduced to 4-(trifluoromethyl)naphthalene using reducing agents like lithium aluminum hydride.

Major Products Formed:

- Substitution reactions yield various substituted naphthalenes.

- Coupling reactions produce biaryl compounds.

- Reduction reactions result in the formation of 4-(trifluoromethyl)naphthalene.

Scientific Research Applications

1-Bromo-4-(trifluoromethyl)naphthalene has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

Biology: The compound is employed in the study of biological systems, where its derivatives may serve as probes or inhibitors.

Medicine: Research into its potential therapeutic applications includes the development of new pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism by which 1-Bromo-4-(trifluoromethyl)naphthalene exerts its effects depends on the specific reaction or application. In coupling reactions, for example, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Bromo-4-(trifluoromethyl)naphthalene and Analogues

*Calculated based on molecular formula C₁₁H₆BrF₃.

Biological Activity

1-Bromo-4-(trifluoromethyl)naphthalene is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene core with a bromine atom at the 1-position and a trifluoromethyl group at the 4-position. This arrangement enhances its lipophilicity and alters its pharmacokinetics, which can influence its biological activity.

Synthesis

The synthesis of this compound typically involves the trifluoromethylation of bromoaromatic compounds. A common method includes using 1-bromonaphthalene as a precursor along with trifluoromethylating agents under specific catalytic conditions. The process generally requires heating in an organic solvent, leading to efficient yields.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies on naphthalene derivatives have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that a related compound induced apoptosis in MDA-MB-231 breast cancer cells, arresting the cell cycle and leading to significant cytotoxic effects .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | TBD |

| Compound 6a (related) | 20 | Induces apoptosis |

| CA-4 (control) | 3.9 | Tubulin destabilization |

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of naphthalene derivatives, including compounds structurally related to this compound. The results indicated that these compounds could effectively suppress tumor growth in vivo while exhibiting low toxicity in animal models .

Case Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that certain naphthalene derivatives could inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This suggests that similar mechanisms may be applicable to this compound, warranting further exploration .

Conclusion and Future Directions

The biological activity of this compound is promising, particularly concerning its anticancer and potential antimicrobial properties. However, further research is essential to elucidate its specific mechanisms of action and therapeutic potential. Future studies should focus on:

- In vitro and In vivo Studies: Conducting comprehensive tests on various cancer cell lines and microbial strains.

- Structure-Activity Relationship (SAR) Analysis: Investigating how modifications to the molecular structure influence biological activity.

- Toxicological Assessments: Evaluating safety profiles in animal models to establish therapeutic windows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.